molecular formula C7H14O2 B3418708 4-Methoxy-4-methylpentanal CAS No. 127426-79-3

4-Methoxy-4-methylpentanal

Cat. No. B3418708
M. Wt: 130.18 g/mol
InChI Key: DDBAGGSXLVMUOO-UHFFFAOYSA-N
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Patent
US04891447

Procedure details

A mixture of 1,1,4-trimethoxy-4-methylpentane (3.2 g, 0.018 mol), tetrahydrofuran (100 mL), water (10 mL) and oxalic acid (1.0 g, 0.022 mol) was heated at reflux for 40 hours. Workup provided 4-methoxy-4-methylpentanal (2.0 g).
Name
1,1,4-trimethoxy-4-methylpentane
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][CH2:5][C:6]([O:9][CH3:10])([CH3:8])[CH3:7].O1CCCC1.C(O)(=O)C(O)=O>O>[CH3:10][O:9][C:6]([CH3:8])([CH3:7])[CH2:5][CH2:4][CH:3]=[O:2]

Inputs

Step One
Name
1,1,4-trimethoxy-4-methylpentane
Quantity
3.2 g
Type
reactant
Smiles
COC(CCC(C)(C)OC)OC
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 hours
Duration
40 h

Outcomes

Product
Name
Type
product
Smiles
COC(CCC=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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